molecular formula C11H10ClN3OS B2712845 N-(5-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 881443-52-3

N-(5-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2712845
CAS No.: 881443-52-3
M. Wt: 267.73
InChI Key: OGIFKZQWPXIOGI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10ClN3OS and its molecular weight is 267.73. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H10ClN3OS
  • Molecular Weight : 267.73 g/mol
  • CAS Number : 223580-51-6

The structure features a thiadiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32.6 μg/mL
Compound BEscherichia coli47.5 μg/mL
This compoundPseudomonas aeruginosaTBD

The MIC values suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria. Further studies are required to establish precise MIC values for this compound.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the effects of thiadiazole derivatives on human cancer cell lines:

  • Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia)
  • Results : The compound exhibited notable cytotoxicity with an IC50 value significantly lower than that of standard drugs like doxorubicin.

Table 2: Cytotoxicity Data for Thiadiazole Compounds

CompoundIC50 (μM)Cell Line
Compound C1.61 ± 1.92A431
Compound D1.98 ± 1.22Jurkat
This compoundTBDTBD

The structure-activity relationship (SAR) indicates that the presence of certain substituents on the phenyl ring can significantly enhance anticancer activity.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that could protect normal cells from oxidative stress during treatment.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including N-(5-chloro-2-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The structural features of thiadiazoles contribute to their activity against various cancer cell lines.

Case Studies:

  • A study demonstrated that compounds with thiadiazole moieties exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) . The presence of electron-withdrawing groups like chlorine enhances the potency of these compounds.
  • Another investigation reported that derivatives of 1,2,3-thiadiazole showed promising results in inhibiting cell proliferation in glioblastoma and melanoma cell lines, indicating potential for further development as anticancer agents .

Data Table: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Remarks
This compoundA54923.30 ± 0.35Strong selectivity
Thiadiazole Derivative 19MCF-7>1000High apoptosis percentage
Thiadiazole-Pyridine Hybrid 23PC35.71Better efficacy than standard drug

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. Research has shown that this compound exhibits activity against a range of bacterial and fungal strains.

Case Studies:

  • A study reported the synthesis of various thiadiazole derivatives and their evaluation against common pathogens. The results indicated that compounds containing the thiadiazole ring demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Another research highlighted the antifungal properties of thiadiazoles in controlling fungal diseases in crops, showcasing their potential as agricultural fungicides .

Data Table: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Remarks
This compoundStaphylococcus aureus10 µg/mLEffective against Gram-positive bacteria
Thiadiazole Derivative XEscherichia coli15 µg/mLEffective against Gram-negative bacteria

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been studied for other biological activities.

Case Studies:

  • Research has indicated potential anti-inflammatory properties associated with thiadiazole derivatives. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines .
  • Additionally, the compound has shown promise in modulating metabolic pathways relevant to diabetes management.

Data Table: Other Biological Activities

Activity TypeCompound NameEffect Observed
Anti-inflammatoryN-(5-chloro-2-methylphenyl)-4-methyl-thiadiazoleInhibition of cytokines
Metabolic ModulationThiadiazole Derivative YRegulation of glucose metabolism

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-6-3-4-8(12)5-9(6)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIFKZQWPXIOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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